molecular formula C9H9ClOS B14073332 1-(3-Chloro-5-mercaptophenyl)propan-1-one

1-(3-Chloro-5-mercaptophenyl)propan-1-one

Cat. No.: B14073332
M. Wt: 200.69 g/mol
InChI Key: APBWZAFZYVPRML-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloro-5-mercaptophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-mercaptophenyl derivatives and propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as acids or bases may be used to enhance the reaction rate.

    Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols. This reaction often requires the presence of a base to facilitate the substitution.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-5-mercaptophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

1-(3-Chloro-5-mercaptophenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Chloro-4-mercaptophenyl)propan-1-one and 1-(3-Chloro-5-methylphenyl)propan-1-one share structural similarities but differ in the position or type of substituents on the phenyl ring.

    Uniqueness: The presence of both chloro and mercapto groups in this compound imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(3-chloro-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9ClOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3

InChI Key

APBWZAFZYVPRML-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Cl)S

Origin of Product

United States

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